

Application Note: Determination of Calcium via Indirect Potassium Permanganate Redox Titration

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Compound of Interest

Compound Name: Potassium oxalate

Cat. No.: B7821930

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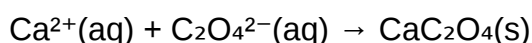
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the indirect determination of calcium content in a sample using a redox titration with potassium permanganate (KMnO₄). The method involves the precipitation of calcium ions as calcium oxalate (CaC₂O₄), followed by the titration of the liberated oxalic acid with a standardized KMnO₄ solution. This technique is a classic, cost-effective, and reliable method for quantitative calcium analysis in various matrices.

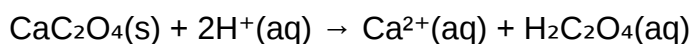
Principle and Theory

The determination of calcium by permanganometry is an indirect titration method. The process relies on a two-step chemical reaction sequence:

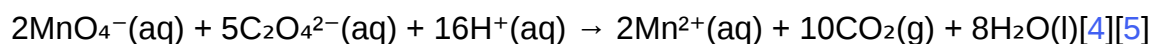
- **Precipitation:** Calcium ions (Ca²⁺) in the sample are quantitatively precipitated as calcium oxalate (CaC₂O₄) by adding an excess of ammonium oxalate, (NH₄)₂C₂O₄. The precipitate is sparingly soluble and can be isolated.



- **Redox Titration:** The isolated and washed calcium oxalate precipitate is dissolved in sulfuric acid (H₂SO₄), which liberates oxalic acid (H₂C₂O₄). This oxalic acid is then titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent.^{[1][2]}



The titration reaction proceeds in a hot, acidic medium. The permanganate ion (MnO_4^-), which is intensely purple, is reduced to the colorless manganese(II) ion (Mn^{2+}), while the oxalate ion is oxidized to carbon dioxide (CO_2).^[3] The overall ionic equation for the redox reaction is:



The endpoint is detected by the first persistent faint pink color, which indicates a slight excess of the purple MnO_4^- ion, as KMnO_4 acts as its own indicator.^{[3][6]} The reaction is initially slow but is catalyzed by the Mn^{2+} ions produced, a phenomenon known as autocatalysis.^[4]

Experimental Protocols

Protocol 1: Preparation and Standardization of ~0.02 M (0.1 N) KMnO_4 Solution

Objective: To accurately determine the molarity of the prepared potassium permanganate solution using a primary standard, sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$).

Apparatus:

- Analytical balance
- 1 L Volumetric flask
- 50 mL Burette
- 250 mL Erlenmeyer flasks (x3)
- Pipette and bulb
- Hot plate or Bunsen burner
- Thermometer

Reagents:

- Potassium permanganate (KMnO_4)
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), primary standard grade, dried at $105\text{-}110^\circ\text{C}$ [5]
- Sulfuric acid (H_2SO_4), concentrated
- Deionized water

Procedure:

- Preparation of $\sim 0.02\text{ M}$ KMnO_4 Solution:
 - Weigh approximately 3.2 g of KMnO_4 and transfer it to a 1 L beaker.[5]
 - Add approximately 1 L of deionized water and heat gently with stirring to dissolve the crystals. Do not boil.[6]
 - Allow the solution to stand in the dark for at least 24 hours to allow for the oxidation of any organic matter present.
 - Carefully filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO_2) precipitate. Do not use filter paper, as it will react with the permanganate.[7]
 - Store the standardized solution in a clean, dark glass bottle to prevent decomposition.[7]
- Standardization Titration:
 - Accurately weigh, by difference, three portions of approximately 0.25-0.30 g of dried primary standard sodium oxalate into separate 250 mL Erlenmeyer flasks.[4]
 - To each flask, add about 100 mL of deionized water and 10-20 mL of 6 N sulfuric acid to ensure the solution is acidic.[6][8]
 - Gently heat one of the flask solutions to $70\text{-}90^\circ\text{C}$. [5][9] Do not boil, as this may cause the decomposition of oxalic acid.
 - Rinse and fill the burette with the prepared KMnO_4 solution and record the initial volume.

- Begin titrating the hot oxalate solution with the KMnO_4 . The purple color of the permanganate will disappear slowly at first. As the reaction proceeds and Mn^{2+} is formed, the reaction rate will increase (autocatalysis).[4]
- Continue the titration until a faint pink color persists for at least 30 seconds, indicating the endpoint.[4][10]
- Record the final burette volume.
- Repeat the titration for the other two sodium oxalate samples. The results should be concordant.

Protocol 2: Determination of Calcium in a Solid Sample

Objective: To determine the percentage by mass of calcium in an unknown solid sample.

Procedure:

- Sample Preparation and Digestion:
 - Accurately weigh about 0.25 g of the dried unknown sample and transfer it to a 250 mL beaker.[11]
 - Add 50 mL of deionized water and 10 mL of dilute hydrochloric acid (HCl) to dissolve the sample. Heat gently if necessary to ensure complete dissolution.[11]
- Precipitation of Calcium Oxalate:
 - Dilute the solution to approximately 150 mL with deionized water and bring it to a boil.[9]
 - Add 2-3 drops of methyl red indicator.
 - Slowly add, with constant stirring, an excess of hot 3-4% ammonium oxalate solution (approx. 100 mL) to precipitate the calcium as calcium oxalate.[11]
 - While stirring, slowly add dilute ammonium hydroxide (NH_4OH) dropwise until the indicator changes from pink to a brownish-orange or yellow, indicating a neutral or slightly basic solution (pH ~5.6).[9]

- Allow the solution to stand for at least one hour, or preferably overnight, to ensure complete precipitation.[\[9\]](#)
- Filtration and Washing:
 - Filter the supernatant liquid through an ashless filter paper (e.g., Whatman No. 42).
 - Wash the precipitate in the beaker several times with a cold, dilute (2%) ammonium hydroxide solution, decanting the washings through the filter paper.[\[9\]](#)
 - Transfer the precipitate quantitatively to the filter paper and continue washing with the dilute NH_4OH until the filtrate is free of chloride ions (test with AgNO_3).
- Titration:
 - Carefully transfer the filter paper containing the precipitate back into the original beaker.
 - Add 125-150 mL of deionized water and 15-20 mL of 6 N H_2SO_4 to dissolve the precipitate and liberate oxalic acid.[\[9\]](#)[\[11\]](#)
 - Heat the solution to 70-90°C.
 - Titrate the hot solution with the standardized KMnO_4 solution until the endpoint (a persistent faint pink color) is reached.[\[9\]](#)
 - Record the volume of KMnO_4 used.
 - Repeat the entire procedure for at least two other samples of the unknown.

Data Presentation and Calculations

Standardization of KMnO_4 Solution

Governing Equation: $2\text{MnO}_4^- + 5\text{C}_2\text{O}_4^{2-} + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 10\text{CO}_2 + 8\text{H}_2\text{O}$ Stoichiometric Ratio: 2 moles $\text{KMnO}_4 \Leftrightarrow 5$ moles $\text{Na}_2\text{C}_2\text{O}_4$

Calculation: Molarity of KMnO_4 (M) = (Mass of $\text{Na}_2\text{C}_2\text{O}_4$ / Molar Mass of $\text{Na}_2\text{C}_2\text{O}_4$) \times (2 / 5) / (Volume of KMnO_4 in L)

Molar Mass of $\text{Na}_2\text{C}_2\text{O}_4 = 134.00 \text{ g/mol}$

Table 1: Example Data for Standardization of Potassium Permanganate

Trial	Mass of $\text{Na}_2\text{C}_2\text{O}_4$ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO_4 (mL)	Calculated Molarity (mol/L)
1	0.2515	28.15	0.10	28.05	0.02678
2	0.2530	28.45	0.25	28.20	0.02679
3	0.2508	28.00	0.05	27.95	0.02679

| Average | | | | 0.02679 |

Determination of Calcium in Sample

Governing Equations: $\text{Ca}^{2+} \rightleftharpoons \text{CaC}_2\text{O}_4 \rightleftharpoons \text{C}_2\text{O}_4^{2-}$ $2\text{MnO}_4^- + 5\text{C}_2\text{O}_4^{2-} + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 10\text{CO}_2 + 8\text{H}_2\text{O}$ Stoichiometric Ratio: 2 moles $\text{KMnO}_4 \rightleftharpoons 5$ moles $\text{C}_2\text{O}_4^{2-} \rightleftharpoons 5$ moles Ca^{2+}

Calculations:

- Moles of KMnO_4 used = Molarity of $\text{KMnO}_4 \times$ Volume of KMnO_4 (L)
- Moles of Ca^{2+} = Moles of $\text{KMnO}_4 \times (5 \text{ moles } \text{Ca}^{2+} / 2 \text{ moles } \text{KMnO}_4)$
- Mass of Ca^{2+} = Moles of $\text{Ca}^{2+} \times$ Molar Mass of Ca
- % Calcium by Mass = (Mass of Ca^{2+} / Mass of Sample) $\times 100$

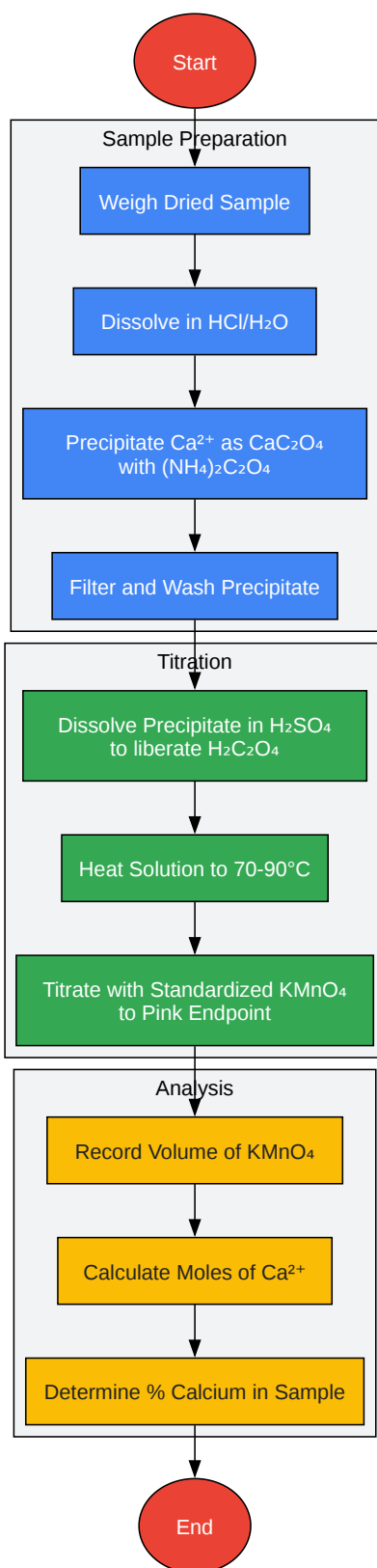
Molar Mass of Ca = 40.08 g/mol

Table 2: Example Data for Determination of Calcium in an Unknown Sample

Trial	Mass of Sample (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of std. KMnO_4 (mL)	% Calcium (w/w)
1	0.2550	35.60	0.20	35.40	32.74%
2	0.2565	35.95	0.30	35.65	32.79%
3	0.2542	35.40	0.15	35.25	32.76%

| Average ||||| 32.76% |

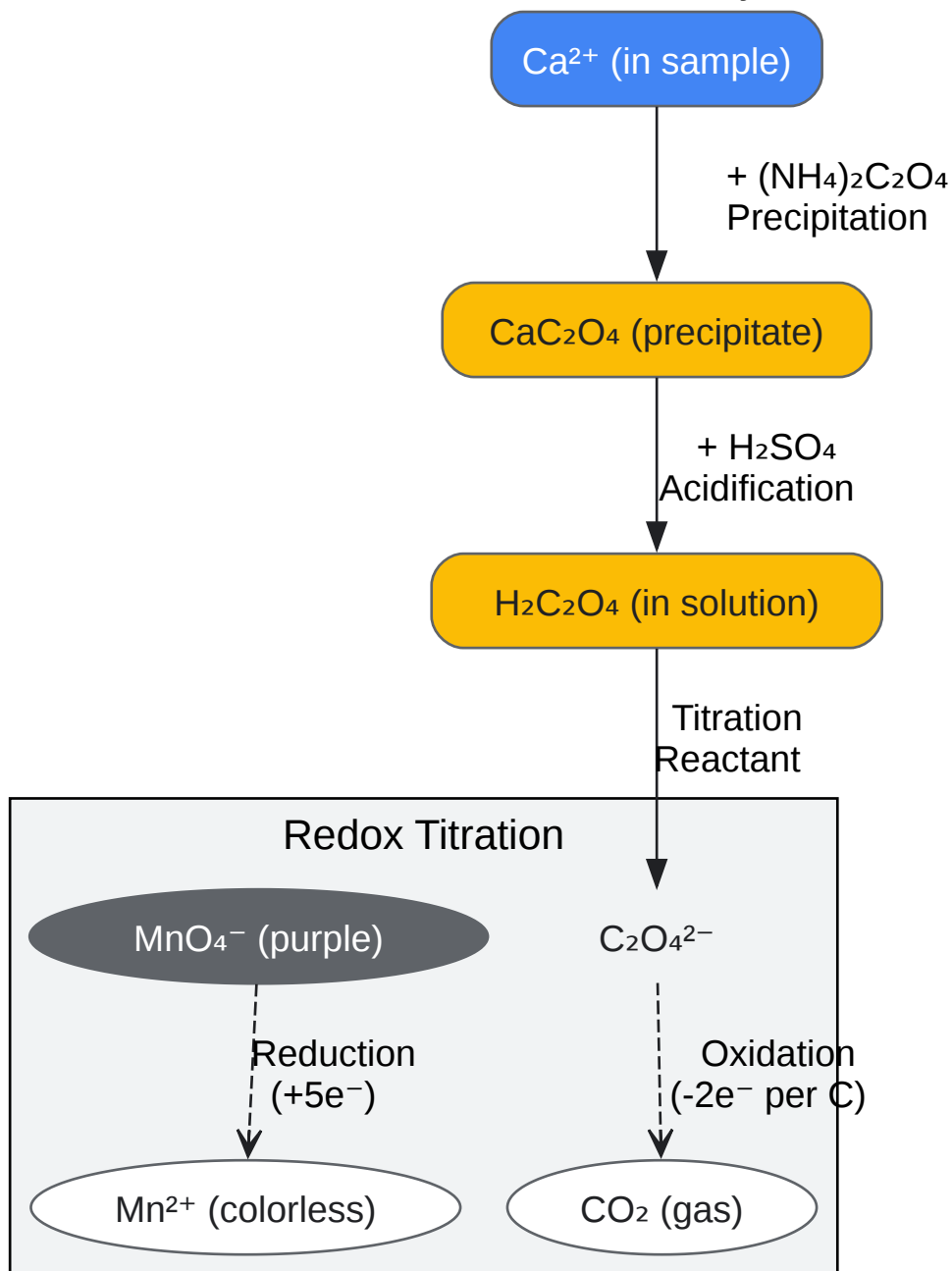
Visualized Workflows and Pathways



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Caption: Workflow for the indirect determination of calcium.

Chemical Reaction Pathway

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Caption: Key chemical transformations in the analysis.

Safety and Handling

- Potassium Permanganate (KMnO_4): A strong oxidizing agent. Avoid contact with skin, eyes, and combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Sulfuric Acid (H_2SO_4) and Hydrochloric Acid (HCl): Corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
- Heating: Use caution when heating solutions to avoid boiling and splattering.
- Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Neutralize acidic solutions before disposal.

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